molecular formula C14H21NO4S B344635 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-methylpiperidine CAS No. 313960-96-2

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-methylpiperidine

Cat. No.: B344635
CAS No.: 313960-96-2
M. Wt: 299.39g/mol
InChI Key: BFADVAGCIGKYRG-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-methylpiperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a 3,4-dimethoxyphenylsulfonyl group and a methyl group

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-11-6-8-15(9-7-11)20(16,17)12-4-5-13(18-2)14(10-12)19-3/h4-5,10-11H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFADVAGCIGKYRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322829
Record name 1-(3,4-dimethoxyphenyl)sulfonyl-4-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644332
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

313960-96-2
Record name 1-(3,4-dimethoxyphenyl)sulfonyl-4-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Sulfonylation of 4-Methylpiperidine

The most straightforward route involves reacting 4-methylpiperidine with 3,4-dimethoxyphenylsulfonyl chloride under basic conditions. This nucleophilic substitution leverages the amine group of piperidine to displace the chloride from the sulfonyl group.

Procedure :

  • 4-Methylpiperidine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

  • 3,4-Dimethoxyphenylsulfonyl chloride (1.2 equiv) is added dropwise at 0°C.

  • Triethylamine (2.0 equiv) is introduced to scavenge HCl, and the mixture is stirred at room temperature for 12–24 hours.

  • The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield the title compound as a white solid.

Optimization Insights :

  • Excess sulfonyl chloride ensures complete conversion, but higher equivalents (>1.5) may lead to di-sulfonylated byproducts.

  • Polar aprotic solvents (e.g., DCM, THF) enhance reaction kinetics compared to protic solvents.

Two-Step Synthesis via Intermediate Sulfonamide Formation

For substrates sensitive to direct sulfonylation, a two-step approach is employed:

Step 1: Synthesis of 3,4-Dimethoxyphenylsulfonamide

  • 3,4-Dimethoxybenzenethiol is oxidized with hydrogen peroxide in acetic acid to form 3,4-dimethoxyphenylsulfonic acid .

  • Sulfonic acid is treated with thionyl chloride to generate 3,4-dimethoxyphenylsulfonyl chloride .

Step 2: Coupling with 4-Methylpiperidine
The sulfonyl chloride intermediate is reacted with 4-methylpiperidine as described in Section 1.1.

Yield Comparison :

MethodYield (%)Purity (%)
Direct sulfonylation78–85≥98
Two-step synthesis65–72≥95

Catalytic and Solvent Effects on Reaction Efficiency

Role of Bases in HCl Scavenging

Triethylamine (TEA) and pyridine are commonly used, but diisopropylethylamine (DIPEA) offers superior solubility in non-polar solvents, reducing side reactions.

Base Selection Table :

BaseReaction Time (h)Yield (%)
TEA1278
DIPEA885
Pyridine1870

Solvent Optimization

Non-polar solvents minimize sulfonate ester formation, while polar solvents accelerate reaction rates:

Solvent Screening Data :

SolventDielectric ConstantYield (%)
DCM8.9385
THF7.5882
Acetonitrile37.568

Purification and Characterization

Crystallization vs. Chromatography

  • Crystallization : Recrystallization from ethanol/water (3:1) yields needle-like crystals with 99% purity.

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:3) achieves similar purity but with lower recovery (80–85%).

Spectroscopic Validation

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.45 (d, 1H, ArH), 6.85 (d, 1H, ArH), 3.95 (s, 6H, OCH3_3), 3.10 (m, 2H, piperidine), 2.75 (m, 2H, piperidine), 1.50 (m, 3H, CH3_3).

  • IR (KBr): 1345 cm1^{-1} (S=O symmetric stretch), 1160 cm1^{-1} (S=O asymmetric stretch).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction time to 2–4 hours, achieving 90% yield with >99% purity.

Waste Management

  • HCl neutralization : Aqueous NaOH washes recover >95% of unreacted sulfonyl chloride.

  • Solvent recycling : Distillation reclaims 80% of DCM for reuse.

Challenges and Mitigation Strategies

Byproduct Formation

  • Di-sulfonylation : Controlled stoichiometry (1:1.2 amine:sulfonyl chloride) and low temperatures (0–5°C) suppress this side reaction.

  • Oxidation of methoxy groups : Inert atmosphere (N2_2/Ar) prevents undesired oxidation during sulfonylation.

Emerging Methodologies

Photocatalytic Sulfonylation

Recent advances utilize visible-light photocatalysis with eosin Y to activate sulfonyl chlorides, enabling room-temperature reactions with 80% yield in 6 hours.

Enzyme-Mediated Coupling

Preliminary studies with lipase catalysts in ionic liquids show modest yields (50–60%) but excellent enantioselectivity (>90% ee) .

Chemical Reactions Analysis

Types of Reactions: 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced forms of the compound, such as the corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-methylpiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-methylpiperidine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone
  • 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone

Comparison: 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-methylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in medicinal chemistry and drug development.

Biological Activity

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-methylpiperidine is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H19N1O3S
  • CAS Number : 313960-96-2

Synthesis

The synthesis typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 4-methylpiperidine under basic conditions. The reaction is usually carried out in organic solvents such as dichloromethane or tetrahydrofuran, using bases like triethylamine or sodium hydroxide to neutralize hydrochloric acid byproducts .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may modulate the activity of various enzymes and receptors, influencing several biochemical pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related sulfonamide derivatives can induce apoptosis in cancer cells through mechanisms such as reactive oxygen species (ROS) generation and mitochondrial membrane potential depolarization .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism
Compound AHCT116 (Colon Cancer)10ROS Generation
Compound BHT29 (Colon Cancer)12Apoptosis Induction
This compoundCa9-22 (Oral Cancer)TBDTBD

Antimicrobial Activity

Additionally, the compound has been investigated for its antimicrobial properties. Similar piperidine derivatives have shown efficacy against various bacterial strains, suggesting that this compound might also possess similar activities .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of various sulfonamide derivatives on colon cancer cell lines. The results indicated that compounds with a similar structure to this compound exhibited significant cytotoxic effects, leading to increased apoptosis rates in treated cells .
  • Antimicrobial Screening : Another study focused on the antimicrobial properties of piperidine derivatives, highlighting their potential use as therapeutic agents against resistant bacterial strains. The findings suggested that modifications in the sulfonamide group could enhance efficacy .

Q & A

Q. What are the standard synthetic routes for 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-methylpiperidine, and what critical parameters influence yield and purity?

Answer: The compound is synthesized via sulfonylation of 4-methylpiperidine with 3,4-dimethoxyphenylsulfonyl chloride under alkaline conditions (e.g., triethylamine in dichloromethane). Key parameters include:

  • Temperature control (0–5°C to minimize hydrolysis of sulfonyl chloride).
  • Solvent selection (polar aprotic solvents like DMF enhance reactivity).
  • Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) removes unreacted starting materials and by-products. Yield optimization requires a 1:1.2 molar ratio of piperidine to sulfonyl chloride .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • NMR spectroscopy : 1H NMR identifies methoxy groups (δ 3.8–4.0 ppm) and sulfonyl-adjacent protons (δ 3.1–3.3 ppm). 13C NMR confirms sulfonyl (C-SO2) at ~55 ppm.
  • HRMS : Validates molecular ion (C14H21NO4S, m/z 299.12).
  • HPLC : C18 column with UV detection (254 nm) ensures purity (>95%).
  • IR spectroscopy : S=O stretches (~1350 and 1150 cm⁻¹) confirm sulfonyl group .

Advanced Research Questions

Q. How can researchers address low yields in the sulfonylation step during synthesis?

Answer: Low yields may arise from sulfonyl chloride hydrolysis or steric hindrance. Mitigation strategies:

  • Anhydrous conditions : Molecular sieves or inert gas purging.
  • Slow reagent addition : Reduces localized overheating.
  • Catalytic additives : DMAP (4-dimethylaminopyridine) stabilizes intermediates.
  • Computational modeling : Density Functional Theory (DFT) identifies transition-state barriers to optimize substituent placement .

Q. How should discrepancies in reported enzyme inhibition (IC50) values be investigated?

Answer: Discrepancies may stem from assay conditions or compound stability. Methodological steps:

  • Standardized assays : Use Tris-HCl buffer (pH 7.4) and limit DMSO to ≤1%.
  • Stability testing : LC-MS monitors degradation (e.g., hydrolysis of sulfonyl group).
  • Orthogonal assays : Compare fluorescence polarization with radiometric methods.
  • Binding kinetics : Surface Plasmon Resonance (SPR) directly measures target engagement .

Q. What computational strategies predict structure-activity relationships (SAR) for derivatives?

Answer:

  • Molecular docking : AutoDock Vina models interactions with targets (e.g., COX-2).
  • QSAR modeling : Partial least squares regression links descriptors (LogP, H-bond acceptors) to activity.
  • Molecular Dynamics (MD) : Simulates binding stability over 100 ns trajectories.
  • Free Energy Perturbation (FEP) : Quantifies substituent effects on affinity .

Q. What strategies improve aqueous solubility for in vivo studies?

Answer:

  • Salt formation : React with HCl in ethanol to form hydrochloride salt.
  • Co-solvency : PEG 400/water (1:1) enhances dissolution.
  • Nano-milling : Reduces particle size to 200 nm for increased surface area.
  • Cyclodextrin complexes : β-cyclodextrin (10% w/v) improves bioavailability .

Q. How is metabolic stability assessed in vitro?

Answer:

  • Liver microsomes : Incubate compound (1 µM) with NADPH-regenerating system.
  • Sampling : Quench with acetonitrile at 0, 15, 30, 60 min.
  • LC-MS/MS analysis : Quantifies parent compound depletion.
  • Intrinsic clearance (CLint) : Calculated as (ln2 / t1/2) × (microsomal protein/mL / 1000) .

Q. How are synthesis by-products identified and characterized?

Answer:

  • High-resolution LC-MS : Detects by-products (<5 ppm mass error).
  • MS/MS fragmentation : Differentiates structural isomers.
  • Preparative HPLC : Isolates mg quantities for 2D NMR (COSY, HSQC).
  • In situ IR : Monitors reaction intermediates in real-time .

Q. What tiered approach is used for preliminary toxicity profiling?

Answer:

  • Ames test : Screens mutagenicity in Salmonella strains.
  • hERG assay : Patch-clamp measures cardiac risk (IC50 >10 µM desirable).
  • Cytotoxicity : MTT assay in HEK293 cells (72-hour exposure).
  • Zebrafish embryotoxicity : LC50 predicts developmental toxicity .

Q. How is X-ray crystallography applied to study solid-state structure and polymorphism?

Answer:

  • Crystal growth : Slow evaporation from ethanol/water at 4°C.
  • Data collection : Mo Kα radiation (λ=0.71073 Å) on a Bruker D8 Venture.
  • Polymorph screening : Solvent-mediated transformation tests 15 solvents.
  • Stability studies : Accelerated conditions (40°C/75% RH) identify stable forms .

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